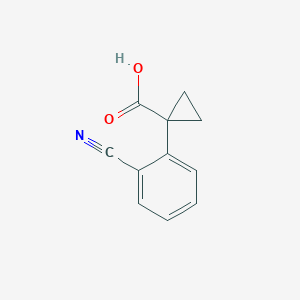

1-(2-Cyanophenyl)cyclopropane-1-carboxylic acid

説明

特性

IUPAC Name |

1-(2-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-8-3-1-2-4-9(8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRLHOYECFHNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclopropanation via α-Alkylation

A widely used and convenient synthetic approach is the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane in the presence of a base. This reaction forms the cyclopropane ring fused to the phenyl moiety bearing the cyano group.

- The reaction typically uses aqueous sodium hydroxide (NaOH) as the base.

- Phase transfer catalysts such as tetra-n-butylammonium bromide (TBAB) significantly improve reaction rates and yields.

- The reaction is generally performed at moderate temperatures (~60 °C).

$$

\text{2-phenylacetonitrile} + \text{1,2-dibromoethane} \xrightarrow[\text{TBAB}]{\text{NaOH, H}_2\text{O}, 60^\circ C} \text{1-(2-cyanophenyl)cyclopropane-1-carbonitrile}

$$

Hydrolysis of the Cyano Group

The nitrile group in the cyclopropane intermediate is converted to the carboxylic acid by acidic hydrolysis:

- Treatment with concentrated hydrochloric acid (HCl) at elevated temperature (110 °C) for 2–4 hours.

- This step yields the target this compound.

- Side reactions can produce amide impurities if the reaction is prolonged.

Optimization of Reaction Conditions and Yields

Experimental data from literature demonstrate the influence of base, solvent, temperature, and catalysts on the cyclopropanation yield.

Effect of Base and Temperature

| Entry | Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KOH (50% H2O) | None | 60 | 12 | 30 |

| 2 | NaOH (50% H2O) | None | 60 | 12 | 45 |

| 3 | NaOH (50% H2O) | Acetonitrile | 60 | 12 | 35 |

| 4 | K2CO3 (50% H2O) | None | 60 | 12 | 10 |

- Sodium hydroxide in aqueous medium at 60 °C gave the best yields (~45%) without solvent.

- Higher temperatures (100 °C) reduced yields.

- Use of acetonitrile as solvent generally lowered yields compared to aqueous medium.

Effect of Phase Transfer Catalyst (PTC)

| Entry | Phase Transfer Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|

| 1 | None | 12 | 45 |

| 2 | Tetra-n-butylammonium bromide (TBAB) | 4–6 | 85 |

- TBAB reduced reaction time significantly and nearly doubled the yield to 85%.

Substituent Effects on Phenyl Ring

Yields vary depending on the electronic nature of substituents on the phenyl ring of 2-phenylacetonitrile:

| Substituent | Yield (%) with TBAB |

|---|---|

| Electron-donating (e.g., methyl, methoxy) | 86–90 |

| Electron-withdrawing (e.g., fluoro, chloro) | 62–70 |

Electron-donating groups favor higher yields in cyclopropanation.

Hydrolysis to Carboxylic Acid and Purity Considerations

Hydrolysis of the nitrile intermediate to the acid is performed under acidic conditions:

| Entry | Starting Material (Nitrile) | Product (Acid) | Time (hr) | Yield (%) | Amide Side Product (%) |

|---|---|---|---|---|---|

| 1 | 1-(2-cyanophenyl)cyclopropane nitrile | This compound | 2–4 | 77–88 | 3–14 |

- Typical yields range from 77% to 88%.

- Amide impurities form as side products, increasing with prolonged reaction time.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Cyclopropanation | 2-phenylacetonitrile, 1,2-dibromoethane, NaOH (aq), TBAB, 60 °C, 4–6 h | 62–90 | Higher yield with electron-donating substituents |

| Hydrolysis | Concentrated HCl, 110 °C, 2–4 h | 77–88 | Side product: amides if prolonged |

Research Findings and Practical Implications

- The α-alkylation method using 1,2-dibromoethane and NaOH in the presence of TBAB is a robust, scalable, and efficient route to this compound.

- Reaction parameters such as base type, temperature, and catalyst presence critically affect yield and purity.

- Electron-donating groups on the aromatic ring enhance cyclopropanation efficiency.

- Acidic hydrolysis must be carefully timed to avoid amide byproducts.

- This synthetic strategy is supported by multiple peer-reviewed studies and is applicable for producing derivatives for pharmaceutical research.

化学反応の分析

1-(2-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, particularly at the nitrile group or the cyclopropane ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

科学的研究の応用

Medicinal Applications

1-(2-Cyanophenyl)cyclopropane-1-carboxylic acid has been studied for its potential therapeutic uses, particularly in the development of pharmaceuticals targeting specific biological pathways.

Pharmaceutical Uses :

- Antagonists of Lysophosphatidic Acid Receptors : The compound has been identified as a potential antagonist for lysophosphatidic acid receptors, which play a role in various physiological processes, including inflammation and cancer progression. This application is significant in drug development aimed at treating conditions such as cancer and fibrotic diseases .

- Inhibition of Leukotriene C₄ Synthase : Research indicates that derivatives of cyclopropane carboxylic acids, including this compound, may inhibit leukotriene C₄ synthase. This inhibition is relevant for treating asthma and allergic reactions .

Material Science Applications

The compound's unique structural properties make it suitable for various applications in material science.

Polymer Chemistry :

- Synthesis of Functional Polymers : The cyclopropane moiety can be utilized in the synthesis of functional polymers that exhibit unique mechanical and thermal properties. These polymers can be used in coatings, adhesives, and other industrial applications.

Data Table: Summary of Applications

Case Study 1: Antagonistic Properties

A study conducted on the efficacy of this compound as an antagonist of lysophosphatidic acid receptors demonstrated significant inhibition in vitro. This study highlighted the compound's potential to modulate pathways involved in cancer cell proliferation.

Case Study 2: Polymer Synthesis

Research on the synthesis of polymers incorporating cyclopropane derivatives showed enhanced thermal stability and mechanical strength. The resulting materials were tested for applications in high-performance coatings, indicating a promising direction for future industrial applications.

作用機序

The mechanism of action of 1-(2-Cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects .

類似化合物との比較

Key Observations :

- Halogen substituents (Cl, Br, F) correlate with higher molecular weights and densities.

Chemical Reactivity and Stability

- Acidity: The cyano group in the target compound likely increases carboxylic acid acidity (pKa ~3–4, extrapolated from ) compared to chloro (pKa ~4–5) or methyl-substituted analogs.

- Ring Strain : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Electron-withdrawing substituents may stabilize the ring by reducing electron density.

- Spectral Signatures : NMR chemical shifts for cyclopropane protons typically appear at δ 1.5–3.0 ppm (). IR spectra show strong carbonyl stretches near 1690–1700 cm⁻¹ ().

生物活性

1-(2-Cyanophenyl)cyclopropane-1-carboxylic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H9NO2

- Molecular Weight : 175.19 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogens, suggesting potential applications in treating infections.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate cellular signaling pathways and influence metabolic processes. The exact pathways and molecular targets are still under investigation, but the structural features likely contribute to its reactivity and biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dichloro-4-methoxybenzylamine | Methoxy group instead of cyano | Moderate antimicrobial activity |

| 2,5-Dichloro-4-fluorobenzylamine | Fluorine atom replacing cyano | Lower antimicrobial efficacy |

| 2,5-Dichloro-4-(trifluoromethoxy)benzylamine | Trifluoromethoxy group | Enhanced reactivity but less stable |

Antimicrobial Screening

A study evaluated the antibacterial and antifungal activities of several derivatives of dichlorophenyl compounds, including those similar to this compound. The results indicated strong bactericidal and fungicidal effects against common pathogens, highlighting the compound's potential as an antimicrobial agent.

Phospholipidosis Assay

Another study investigated the compound's effect on lysosomal phospholipase A2 activity, which is crucial in drug-induced phospholipidosis. Findings suggested that certain concentrations could inhibit this enzyme, potentially leading to therapeutic implications in drug development.

Research Findings

Recent research has focused on the synthesis and biological evaluation of cyclopropane carboxylic acid derivatives. In silico studies have been conducted to assess their modulating activity on ethylene biosynthesis in plants. These studies provide a foundation for future in vitro research aimed at understanding the broader biological implications of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the cyclopropane ring in 1-(2-Cyanophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The cyclopropane ring is typically synthesized via [2+1] cycloaddition or Simmons–Smith reactions. For aryl-substituted cyclopropanes, transition-metal-catalyzed cross-coupling or photochemical methods may be employed. Reaction temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., zinc-based reagents) critically affect stereochemical outcomes and yields. Characterization via H NMR should confirm ring strain through characteristic deshielded protons (δ 1.5–2.5 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm). FT-IR can verify the carboxylic acid (C=O stretch ~1700 cm) and nitrile (C≡N stretch ~2250 cm). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for cyclopropane derivatives prone to ring-opening side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-cyanophenyl substituent influence the reactivity of the cyclopropane ring in catalytic transformations?

- Methodological Answer : The electron-withdrawing cyano group increases ring strain, enhancing susceptibility to electrophilic attack. Steric hindrance from the ortho-substituted phenyl group may limit access to the cyclopropane’s σ-bond in transition-metal catalysis. Computational studies (DFT at B3LYP/6-31G*) can model transition states to predict regioselectivity in ring-opening reactions, such as hydrogenolysis or cycloadditions .

Q. What strategies mitigate conflicting spectral data when characterizing cyclopropane derivatives like this compound?

- Methodological Answer : Discrepancies in C NMR shifts (e.g., cyclopropane carbons at δ 15–25 ppm) may arise from solvent effects or dynamic ring puckering. Use low-temperature NMR (−40°C) to reduce conformational mobility. Cross-validate with NOESY/ROESY to confirm spatial proximity of substituents. If contradictions persist, compare with structurally analogous compounds (e.g., 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, CAS 80789-69-1) .

Q. How can researchers optimize enantioselective synthesis of chiral cyclopropane derivatives, given the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(OAc) with chiral ligands) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR using chiral shift reagents. For scale-up, evaluate kinetic resolution under flow chemistry conditions to minimize racemization .

Data Interpretation and Experimental Design

Q. How should researchers address contradictory biological activity data for cyclopropane-carboxylic acid derivatives in enzyme inhibition assays?

- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) with controls for non-specific binding. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic parameters. If discrepancies persist, consider off-target effects or probe compound stability via LC-MS under assay conditions .

Q. What experimental approaches resolve the thermal instability of this compound during storage or reactions?

- Methodological Answer : Store at −20°C under inert atmosphere (Ar/N) with desiccants. For reactions, avoid elevated temperatures (>60°C) and protic solvents (e.g., MeOH) that promote ring-opening. Stabilize intermediates via in situ protection of the carboxylic acid (e.g., methyl ester formation) .

Safety and Handling in Academic Settings

Q. What precautions are essential when handling nitrile-containing cyclopropane derivatives in air-sensitive reactions?

- Methodological Answer : Use gloveboxes or Schlenk lines for oxygen-/moisture-sensitive steps. Nitriles may release HCN under acidic conditions; monitor with gas detection tubes. Employ personal protective equipment (PPE): nitrile gloves (not latex), N95 masks, and chemical-resistant aprons. Neutralize waste with NaHCO before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。